4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a pyrrolopyrazolone derivative characterized by a fused bicyclic core. Key structural features include:
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18FN3O3/c1-27-11-10-24-19(12-6-8-13(21)9-7-12)16-17(22-23-18(16)20(24)26)14-4-2-3-5-15(14)25/h2-9,19,25H,10-11H2,1H3,(H,22,23) |
InChI Key |
DTKJWTOMZQJZSY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 4-fluorophenyl, 2-hydroxyphenyl, and 2-methoxyethyl groups can be introduced through various substitution reactions using corresponding halides or other reactive intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the pyrrolo[3,4-c]pyrazole ring, potentially forming alcohols or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds with a pyrrolo[3,4-c]pyrazole core have shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
- Antimicrobial Properties : Research has demonstrated that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of hydroxyl and methoxy groups enhances its bioactivity.
Material Science
- Nonlinear Optical Properties : The compound has been evaluated for its nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics.
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated to enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s pyrrolo[3,4-c]pyrazol-6(2H)-one core distinguishes it from other heterocyclic systems (e.g., thiazole-triazole hybrids in ). Comparisons with analogous pyrrolopyrazolone derivatives reveal critical trends:
Structural and Physicochemical Properties
- Planarity and Conformation : The thiazole-triazole compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, which may reduce stacking interactions . In contrast, the target compound’s dihydropyrrolopyrazolone core likely adopts a semi-rigid conformation, balancing planarity and flexibility.
- Solubility : The 2-methoxyethyl chain in the target compound offers moderate hydrophilicity, whereas the pyridinylmethyl group in ’s compound may enhance aqueous solubility via protonation at physiological pH .
Biological Activity
The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the dihydropyrrolo[3,4-c]pyrazolone family, which has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anti-inflammatory and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C21H21N3O5
- Molecular Weight : 395.4 g/mol
- IUPAC Name : 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- InChI Key : DVOJHKSYCJSMKF-UHFFFAOYSA-N
The compound features multiple functional groups that may contribute to its biological activity, including hydroxyl and methoxy substituents that enhance solubility and reactivity.
Synthesis
The synthesis of this compound can be achieved through various multicomponent reactions involving readily available starting materials. For instance, one method involves the reaction of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine derivatives under mild conditions to yield the desired product with high purity and yield .
Antioxidant Activity
Research has indicated that compounds within the dihydropyrrolo[3,4-c]pyrazolone class exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity was quantified using DPPH radical scavenging assays, where higher concentrations of the compound showed increased scavenging ability .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies on human cell lines indicated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests a potential therapeutic application in treating inflammatory diseases.
Tyrosinase Inhibition
Another notable biological activity is the inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Compounds similar to this compound have shown promise as anti-melanogenic agents. Inhibitory assays revealed that certain derivatives effectively reduced TYR activity in B16F10 melanoma cells without cytotoxic effects up to a concentration of 25 μM .
Case Studies
-
Case Study on Antioxidant Activity :
- A series of tests were conducted using various concentrations of the compound on B16F10 cells.
- Results indicated a significant reduction in reactive oxygen species (ROS) levels at higher concentrations (above 10 μM), confirming its antioxidant potential.
-
Case Study on Anti-inflammatory Activity :
- In a controlled experiment using LPS-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha production compared to untreated controls.
- The effective concentration range was found to be between 5 μM and 20 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
